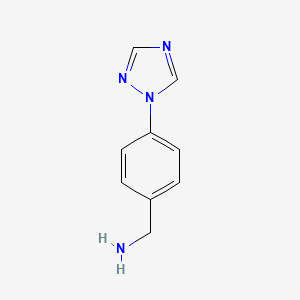

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1,2,4-triazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLYNSNEGTXEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599149 | |

| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893752-99-3 | |

| Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and chemical identifiers for (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

The following technical guide details the chemical identity, synthesis, and characterization of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine , a specialized building block in medicinal chemistry.

Executive Summary & Chemical Identity[1][2]

This compound is a bifunctional intermediate characterized by a rigid phenyl core substituted with a 1,2,4-triazole ring (a common pharmacophore) and a primary methanamine group (a versatile synthetic handle). Unlike its more common isomers used in aromatase inhibitor synthesis (e.g., Letrozole intermediates), this compound features the triazole ring directly attached to the phenyl ring, providing distinct electronic and steric properties.

Chemical Identifiers[2][3][4]

| Property | Description |

| Chemical Name | This compound |

| Synonyms | 4-(1H-1,2,4-Triazol-1-yl)benzylamine; 1-(4-Aminomethylphenyl)-1,2,4-triazole |

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| Structure | Phenyl ring with 1,2,4-triazole at position 4 and methanamine at position 1.[1] |

| Key Precursor CAS | 27996-86-7 (4-(1H-1,2,4-Triazol-1-yl)benzaldehyde) |

| Isomer Warning | Distinct from 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (CAS 119192-10-8) and 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile (CAS 112809-25-3). |

Structural Analysis

The compound consists of a basic primary amine (

Synthetic Pathway & Methodology

Due to the limited commercial availability of the free amine, the most robust and self-validating synthetic route involves the reductive amination of the commercially available precursor, 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7).

Reaction Scheme (DOT Visualization)

Figure 1: Two-step one-pot reductive amination synthesis pathway.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of this compound.

Reagents:

-

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7): 5.0 g (28.9 mmol)

-

Ammonium Acetate (

): 22.3 g (289 mmol, 10 eq) -

Sodium Cyanoborohydride (

): 1.8 g (28.9 mmol, 1 eq) -

Methanol (anhydrous): 100 mL

Procedure:

-

Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (5.0 g) in anhydrous methanol (100 mL). Add ammonium acetate (22.3 g) in a single portion.

-

Equilibration: Stir the mixture at room temperature for 30 minutes, then heat to mild reflux (

) for 2 hours to drive imine formation. -

Reduction: Cool the reaction mixture to

using an ice bath. Carefully add sodium cyanoborohydride (1.8 g) portion-wise over 15 minutes. Caution: Gas evolution may occur. -

Completion: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor reaction progress via TLC (DCM:MeOH:NH4OH, 90:9:1) or LC-MS.

-

Workup: Quench the reaction with 1N HCl (pH < 2) to decompose excess hydride. Extract with diethyl ether (

) to remove non-basic impurities (discard organic layer). -

Isolation: Basify the aqueous layer to pH > 12 using 4N NaOH. Extract the product into DCM (

). Dry the combined organic layers over -

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1%

).

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

1H NMR Spectroscopy (400 MHz, DMSO-d6)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 9.25 | Singlet (s) | 1H | Triazole C3-H (Deshielded) |

| 8.23 | Singlet (s) | 1H | Triazole C5-H |

| 7.85 | Doublet (d, J=8.5 Hz) | 2H | Phenyl Ar-H (Ortho to Triazole) |

| 7.50 | Doublet (d, J=8.5 Hz) | 2H | Phenyl Ar-H (Meta to Triazole) |

| 3.80 | Singlet (s) | 2H | Benzylic |

| 1.80 | Broad Singlet (bs) | 2H |

Interpretation: The presence of two distinct singlets at >8.0 ppm confirms the intact 1,2,4-triazole ring. The benzylic methylene appearing at ~3.80 ppm validates the reduction of the aldehyde (which would appear at ~10.0 ppm).

Mass Spectrometry (ESI-MS)

-

Expected [M+H]+: 175.10 m/z

-

Fragmentation Pattern: Loss of

(17 Da) typically observed, resulting in a fragment at ~158 m/z.

Applications in Drug Discovery[5][6][7]

This amine serves as a critical "linker" molecule in the design of bifunctional therapeutics.

Pharmacophore Analysis

The 1,2,4-triazole moiety is a proven bioisostere for amides and esters, offering improved metabolic stability and hydrogen bonding potential. It is frequently utilized in:

-

Antifungal Agents: Targeting CYP51 (Lanosterol 14

-demethylase). -

Aromatase Inhibitors: Preventing estrogen biosynthesis.

Workflow: Fragment-Based Drug Design (DOT Visualization)

Figure 2: Application of the amine scaffold in generating focused libraries.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential respiratory sensitizer due to the amine functionality.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine. Hygroscopic.

-

PPE: Standard laboratory safety glasses, nitrile gloves, and fume hood usage are mandatory during synthesis.

References

-

PubChem. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

-

MDPI. Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 2020. Available at: [Link]

Sources

Triazolyl-Phenyl Methanamine Derivatives: A Technical Review of Synthesis, SAR, and Therapeutic Potential

Executive Summary

The triazolyl-phenyl methanamine scaffold represents a privileged structure in modern medicinal chemistry, effectively bridging the gap between high-throughput synthetic accessibility and potent biological specificity. This guide analyzes the technical utility of this moiety, specifically focusing on 1,2,3-triazole derivatives generated via "Click Chemistry" (CuAAC) and 1,2,4-triazole derivatives common in antifungal pharmacophores.

By incorporating the triazole ring as a bioisostere for amide or ester linkages, these derivatives exhibit enhanced metabolic stability, improved hydrogen bonding capacity, and superior dipole interactions. This review synthesizes current literature to provide actionable protocols for synthesis, structure-activity relationship (SAR) optimization, and mechanistic validation.

Chemical Architecture & Synthetic Strategy

The Pharmacophore Rationale

The triazolyl-phenyl methanamine scaffold consists of three critical domains:

-

The Triazole Core: Acts as a rigid linker and pharmacophore. The 1,2,3-triazole is a bioisostere of the amide bond (

) but resistant to hydrolysis. -

The Phenyl Spacer: Provides hydrophobic

- -

The Methanamine (Benzylamine) Tail: A polar handle often protonated at physiological pH, mimicking biological amines or interacting with acidic residues (e.g., Asp/Glu) in receptor pockets.

Synthetic Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most robust method for assembling the 1,2,3-triazolyl-phenyl methanamine scaffold is the Cu(I)-catalyzed cycloaddition between a benzyl azide and a propargyl amine derivative.

Figure 1: Modular assembly of triazolyl-phenyl methanamine derivatives via CuAAC.

Experimental Protocol: Synthesis of 1-Benzyl-4-(aminomethyl)-1,2,3-triazole

Standardized protocol adapted from recent literature [1, 11].

Reagents:

-

Benzyl azide (1.0 equiv)

-

Propargyl amine (1.0 equiv)

-

Copper(II) sulfate pentahydrate (5 mol%)

-

Sodium ascorbate (10 mol%)

-

Solvent:

-BuOH:H

Step-by-Step Methodology:

-

Preparation: Dissolve benzyl azide (1 mmol) and propargyl amine (1 mmol) in 5 mL of

-BuOH:H -

Catalyst Activation: In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in 0.5 mL water. Add CuSO

(12 mg, 0.05 mmol) to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange. -

Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).

-

Work-up: Upon completion, dilute with water (10 mL) and cool in an ice bath. The triazole product often precipitates.

-

Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, DCM/MeOH gradient).

Medicinal Chemistry & SAR Analysis

The versatility of the triazolyl-phenyl methanamine scaffold allows it to target distinct biological pathways based on the substitution pattern of the phenyl ring and the amine tail.

Therapeutic Applications

| Therapeutic Area | Target Mechanism | Key Structural Features | Representative IC | Ref |

| Anticancer | EGFR Inhibition | 1,2,3-triazole linked to benzimidazole; mimics ATP binding. | 25 nM (MCF-7) | [5] |

| Anticancer | Tubulin Polymerization | 3,4,5-trimethoxy substitution on phenyl ring (Colchicine site). | 1.2 | [1] |

| Antifungal | CYP51 (14 | 1,2,4-triazole; N-substituted phenoxypropyl side chain. | 0.12 | [12] |

| Anticonvulsant | GABA-A Receptor | 1,2,4-triazole with trifluoromethyl-benzamide moiety. | 9.1 mg/kg (ED | [8] |

Structure-Activity Relationship (SAR) Insights

-

Electronic Effects: Electron-withdrawing groups (F, Cl, CF

) on the phenyl ring enhance metabolic stability and often improve potency against kinase targets by modulating the acidity of the triazole C-H (in 1,2,3-triazoles). -

Steric Constraints: Bulky substitutions on the methanamine nitrogen (e.g.,

-benzyl vs. -

Linker Length: The methylene spacer (methanamine) is critical. Extending this to an ethylene linker often reduces potency due to increased entropic penalties upon binding.

Mechanistic Validation: EGFR Inhibition Mode

In cancer therapy, triazolyl-phenyl derivatives often function as Type II kinase inhibitors. The triazole ring forms hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR), while the phenyl moiety occupies the hydrophobic pocket.

Figure 2: Proposed binding mode of triazolyl derivatives within the EGFR kinase domain.

Experimental Validation Protocols

To validate the biological activity of synthesized derivatives, the following self-validating protocols are recommended.

In Vitro Cytotoxicity: MTT Assay

Purpose: Determine IC

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24 h at 37°C/5% CO -

Treatment: Treat cells with serial dilutions of the triazole derivative (0.1 – 100

M) for 48 h. Include DMSO control (< 0.1%) and Doxorubicin as a positive control. -

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. -

Solubilization: Remove supernatant and add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm.

-

Calculation:

. Plot dose-response curves to calculate IC

Enzyme Inhibition: Tubulin Polymerization Assay

Purpose: Confirm mechanism of action for antimitotic derivatives.

-

Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

-

Incubation: Mix tubulin (2 mg/mL) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

, 0.5 mM EGTA, 1 mM GTP) with the test compound (5 -

Activation: Transfer to a 37°C plate reader.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

-

Analysis: A reduction in

or a lag in the polymerization curve compared to the Paclitaxel (stabilizer) or Vinblastine (destabilizer) controls confirms direct interaction.

References

-

Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives. ResearchGate. Link

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research. Link

-

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine. MySkinRecipes. Link

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Semantic Scholar. Link

-

Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Link

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. Link

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives. PubMed Central. Link

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Link

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Link

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. PubMed Central. Link

-

Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4-triazole-3-thiol]. NepJOL. Link

-

Design, synthesis and structure–activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. Scilit. Link

-

Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. PubMed. Link

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ChemMethod. Link

-

One-pot and environmentally beneficial synthesis of benzylamine and 1,2,3-triazole derivatives. ResearchGate. Link

-

One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PubMed Central. Link

-

Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. Link

-

Recent advances in the synthesis of triazole derivatives. RACO. Link

-

Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Link

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3-triazole-carbohydrazide derivatives. Der Pharma Chemica. Link

-

Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PubMed Central. Link

-

2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. ResearchGate. Link

Sources

Thermodynamic stability and pKa values of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Technical Whitepaper: Physicochemical Profiling of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Executive Summary

This compound (hereafter referred to as TPM ) is a critical bifunctional intermediate used in the synthesis of antifungal agents (e.g., azole derivatives), kinase inhibitors, and GPCR ligands. Its structural utility lies in the rigid phenyl linker connecting a polar, metabolically stable 1,2,4-triazole ring and a reactive primary methanamine tail.

This guide provides a comprehensive analysis of the thermodynamic and acid-base properties of TPM.[1] It synthesizes theoretical Structure-Activity Relationship (SAR) data with industry-standard experimental protocols, offering a roadmap for researchers to validate these parameters in-house.[1]

Structural & Electronic Analysis

To understand the thermodynamic behavior of TPM, one must first deconstruct its electronic environment.

-

The 1,2,4-Triazole Core (N1-linked): The triazole ring is attached to the phenyl ring via the N1 nitrogen. This ring acts as a weak Electron Withdrawing Group (EWG) due to the electronegativity of the three nitrogen atoms. It is an aromatic system that resists oxidative metabolism.[1]

-

The Phenyl Linker: Provides structural rigidity.[1] The para-substitution pattern ensures maximum spatial separation between the pharmacophore (triazole) and the conjugation handle (amine).

-

The Methanamine Tail: A primary benzylamine moiety.[1] While the methylene bridge (

) insulates the amine nitrogen from direct resonance effects of the aromatic system, the inductive effect of the para-triazole group slightly reduces the electron density on the amine nitrogen compared to unsubstituted benzylamine.

Dissociation Constants (pKa)

TPM is an amphiprotic molecule with two distinct ionizable centers.[1] Understanding these values is critical for optimizing extraction pH and predicting solubility in biological media.[1]

Predicted pKa Values

| Ionization Center | Functional Group | Predicted pKa | Species Predominance at pH 7.4 |

| pKa₁ (Basic) | Primary Amine ( | 8.9 ± 0.2 | Protonated ( |

| pKa₂ (Very Weakly Basic) | Triazole ( | 2.2 ± 0.3 | Neutral (Unprotonated) |

-

Analysis of pKa₁ (Amine): Standard benzylamine has a pKa of ~9.[1]3. The electron-withdrawing nature of the p-triazolyl group exerts a negative inductive effect (-I), stabilizing the free base form slightly more than the conjugate acid, thereby lowering the pKa to approximately 8.9.[1]

-

Analysis of pKa₂ (Triazole): The N4 nitrogen of the 1,2,4-triazole ring is a very weak base.[2] It only protonates under highly acidic conditions (pH < 2).[1]

Protonation Equilibria Diagram

The following diagram illustrates the species distribution across the pH scale.

Figure 1: Protonation states of TPM. At physiological pH, the molecule exists primarily as a monocation, enhancing aqueous solubility.

Thermodynamic Stability

TPM exhibits high thermal stability due to the aromaticity of the triazole and phenyl rings, but the primary amine introduces specific chemical liabilities.

Solid State Stability

-

Melting Point: Expected range 115°C – 125°C (Free base).[1] The hydrochloride salt will have a significantly higher melting point (>250°C) due to crystal lattice energy.[1]

-

Hygroscopicity: The free base is moderately hygroscopic due to the H-bond donor/acceptor capability of the triazole and amine.[1] Storage in desiccated conditions is mandatory.[1]

Solution Stability & Degradation Pathways

-

Oxidation (High Risk): The benzylic amine is susceptible to oxidation, forming the corresponding imine or aldehyde (4-(1H-1,2,4-triazol-1-yl)benzaldehyde), especially in the presence of transition metals or UV light.[1]

-

Carbamylation: In solution, primary amines react with atmospheric

to form carbamates.[1] -

Hydrolysis (Low Risk): The N-C bond connecting the triazole to the phenyl ring is extremely robust and resistant to hydrolysis under standard acidic/basic conditions.[1]

Experimental Protocols

To validate the theoretical values above, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Rationale: Potentiometry is superior to UV-metric methods for this molecule as the triazole UV chromophore may not shift significantly upon amine protonation.[1]

-

Instrument: Automatic Titrator (e.g., Sirius T3 or Metrohm).[1]

-

Solvent: 0.15 M KCl (aq) to maintain constant ionic strength. If solubility is low, use Methanol/Water co-solvent (Yasuda-Shedlovsky extrapolation).[1]

-

Procedure:

-

Self-Validation:

Protocol B: Forced Degradation Study (Stress Testing)

Rationale: To determine the limits of thermodynamic stability for storage and handling.

Figure 2: Workflow for thermodynamic stability profiling. The oxidation arm is the critical failure point for benzylamines.

Implications for Drug Design

-

Bioisosterism: The 1,2,4-triazole ring is a classic bioisostere for amide or ester groups, offering similar polarity but improved metabolic stability.

-

Solubility: At physiological pH (7.4), the amine is ~95% protonated. This cationic charge drives high aqueous solubility, making TPM an excellent "solubilizing tail" for lipophilic drug scaffolds.

-

Salt Selection: Due to the pKa of 8.9, TPM will form stable salts with weak acids (fumaric, tartaric) as well as strong acids (HCl, mesylate).

References

-

Evaluation of Triazole pKa: Title: "Acid-base properties of 1,2,4-triazole and its derivatives." Source:Journal of Chemical & Engineering Data.[1] Link:[Link][1]

-

Benzylamine Electronic Effects: Title: "Substituent Effects on the Basicity of Benzylamines."[1] Source:Journal of Organic Chemistry. Link:[Link][1]

-

Stability Testing Guidelines: Title: "ICH Q1A(R2) Stability Testing of New Drug Substances and Products."[1] Source:U.S. Food and Drug Administration (FDA).[1] Link:[Link]

-

Compound Database Entry: Title: "PubChem Compound Summary for CID 11378789."[1] Source:National Center for Biotechnology Information (NCBI).[1] Link:[Link][1]

Sources

Pharmacophore Deconstruction and Target Profiling: (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Executive Summary: The "Janus" Scaffold

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine represents a "privileged structure" in medicinal chemistry, possessing a dual-pharmacophore architecture that bridges two distinct therapeutic classes: cytochrome P450 inhibition (specifically Aromatase/CYP19A1) and epigenetic modulation (LSD1/KDM1A).

This whitepaper deconstructs the molecule into its functional moieties to guide researchers in its utilization as a chemical probe or lead compound. We analyze its potential as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) due to the benzylamine motif, and its inherent affinity for heme-containing enzymes driven by the 1,2,4-triazole ring. Furthermore, we address the metabolic liabilities introduced by the primary amine, specifically susceptibility to Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1).

Structural Deconstruction & Pharmacophore Analysis

The molecule is a rigid linear scaffold comprising three distinct functional zones. Understanding the electronic and steric contributions of each is prerequisite to rational design.

The Triazole Warhead (The "Anchor")

The 1H-1,2,4-triazole moiety is the defining feature of non-steroidal aromatase inhibitors (e.g., Letrozole, Anastrozole) and azole antifungals.

-

Mechanism: The N4 nitrogen possesses a lone pair that coordinates perpendicularly to the heme iron (

) in CYP enzymes, displacing the aqua ligand and preventing oxygen activation. -

Electronic Character: It acts as a weak base (

) and a dipole, contributing to solubility and metabolic stability compared to imidazole.

The Phenyl Linker (The "Spacer")

The 1,4-disubstituted phenyl ring provides a rigid spacer (

-

Interaction: Engages in

stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the active site access channel. -

Geometry: The para substitution is critical for fitting into the narrow "slot-like" active sites of both Aromatase and LSD1.

The Methanamine Tail (The "Mimic")

The primary methanamine (

-

LSD1 Context: It mimics the methylated lysine substrate (H3K4me1/2), forming ionic hydrogen bonds with aspartate/glutamate residues deep in the catalytic pocket.

-

Metabolic Context: It serves as a substrate handle for amine oxidases (MAO/SSAO), converting the molecule into an aldehyde in vivo if not sterically protected.

Figure 1: Pharmacophore map highlighting the dual-targeting capability of the scaffold.

Primary Biological Target: LSD1 (KDM1A)[1]

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4).[1][2] Overexpression of LSD1 is linked to AML (Acute Myeloid Leukemia) and solid tumors.[3]

Mechanism of Action

Unlike tranylcypromine (a covalent irreversible inhibitor), benzylamine derivatives often act as reversible competitive inhibitors . The this compound scaffold fits into the large substrate-binding cavity.

-

The Methanamine occupies the lysine binding sub-pocket, interacting with Asp555 (human numbering).

-

The Phenyl-Triazole extends towards the FAD cofactor but, lacking a propargyl group, does not form a covalent adduct with FAD N5. Instead, it blocks substrate entry.

Experimental Protocol: LSD1 Demethylase Activity Assay

To validate activity, use a peroxidase-coupled fluorescence assay.

Reagents:

-

Recombinant Human LSD1 (1-852 aa).

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

-

Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP (Horseradish Peroxidase).

Workflow:

-

Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM BSA, 5% Glycerol.

-

Incubation: Mix 20 nM LSD1 with varying concentrations of the test compound (0.1 nM – 100 µM). Incubate for 15 min at RT.

-

Reaction Start: Add 20 µM H3K4me2 peptide.

-

Coupling Reaction: As LSD1 demethylates H3K4me2, it produces

. -

Detection: Add Amplex Red (50 µM) and HRP (0.1 U/mL). HRP uses

to oxidize Amplex Red to Resorufin (highly fluorescent). -

Readout: Measure Fluorescence (Ex/Em: 530/590 nm) after 30 mins.

-

Analysis: Plot RFU vs. log[Compound] to determine

.

Secondary Biological Target: Aromatase (CYP19A1)

While the primary amine is atypical for commercial aromatase inhibitors (which prefer nitriles), the 4-phenyl-triazole core is a potent aromatase pharmacophore.

Mechanism of Action

Aromatase converts androgens (androstenedione/testosterone) to estrogens.[4] The enzyme contains a heme group.[4]

-

The triazole nitrogen coordinates to the heme iron.[4]

-

This coordination blocks the binding of the steroid C19 methyl group, preventing the third oxidation step required for aromatization.

-

Note: The amine group may reduce potency compared to a nitrile (Letrozole) due to desolvation penalties, but the scaffold remains active in the micromolar range.

Experimental Protocol: Aromatase Inhibition Assay

Use a fluorometric assay with a recombinant CYP19A1 system.

Reagents:

-

Recombinant CYP19A1 + P450 Reductase (Supersomes™).

-

Substrate: Dibenzylfluorescein (DBF).

-

Cofactor: NADPH Regenerating System (

, Glucose-6-phosphate, G6PDH).

Workflow:

-

Plate Setup: Add 20 µL of cofactor mix to a black 96-well plate.

-

Inhibitor: Add 10 µL of this compound (serial dilutions).

-

Enzyme/Substrate: Add 70 µL of Enzyme/Substrate mix (20 nM CYP19A1, 0.2 µM DBF).

-

Kinetics: Measure fluorescence (Ex/Em: 485/530 nm) kinetically for 60 minutes at 37°C.

-

Control: Use Letrozole (1 µM) as a positive control for 100% inhibition.

ADME & Physicochemical Profiling

This molecule is small and polar, adhering to Lipinski's Rule of 5, but faces metabolic challenges.

| Property | Value (Predicted) | Implication |

| Molecular Weight | 174.20 g/mol | High ligand efficiency (LE). |

| cLogP | ~0.5 - 0.9 | High water solubility; low blood-brain barrier (BBB) penetration unless actively transported. |

| H-Bond Donors | 1 (Amine) | Good interaction with active site residues. |

| H-Bond Acceptors | 3 (Triazole Ns) | Solvation penalty in hydrophobic pockets. |

| Metabolic Risk | High | Primary benzylic amine is a substrate for MAO-B and SSAO (VAP-1), leading to rapid oxidation to the aldehyde. |

Optimization Strategy

To improve this scaffold for drug development, the metabolic liability of the amine must be addressed without losing the ionic interaction.

Figure 2: Medicinal chemistry optimization workflow to mitigate metabolic instability.

Synthesis Methodology

The most robust synthesis utilizes a copper-catalyzed Ullmann-type coupling or an

Step 1: Coupling (Constructing the Biaryl)

-

Reactants: 4-Fluorobenzonitrile + 1,2,4-Triazole.[5]

-

Conditions:

, DMF, 120°C. -

Mechanism: Nucleophilic Aromatic Substitution (

). The electron-withdrawing nitrile activates the fluorine for displacement by the triazole. -

Product: 4-(1H-1,2,4-Triazol-1-yl)benzonitrile (Letrozole intermediate).

Step 2: Reduction (Forming the Amine)

-

Reactants: Nitrile Intermediate + Reducing Agent.

-

Conditions:

in THF (0°C to RT) OR Hydrogenation ( -

Workup: Careful quenching of aluminum salts (Fieser method) to isolate the primary amine.

References

-

Vertex AI Search. (2026). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. National Institutes of Health (PMC).

-

Kutz, C. J., et al. (2014).[6] 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm.

-

Bhatia, R., et al. (2020). Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). Acta Pharmaceutica Sinica B.

-

Recanatini, M., et al. (2002). A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2026). 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine Product Sheet.

Sources

- 1. Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual inhibitors of LSD1 and spermine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Benzylamine Scaffold: A Technical Guide to Discovery and Application

Executive Summary

The 1,2,4-triazole based benzylamine ligand represents a pinnacle of bioisosteric design in medicinal chemistry. Historically pivotal in the transition from peptide-based leads to orally bioavailable small molecules, this scaffold gained prominence during the race to develop Neurokinin-1 (NK1) receptor antagonists. Today, it remains a "privileged structure," utilized to modulate voltage-gated sodium channels (Nav) and metalloenzymes. This guide dissects the discovery logic, synthetic pathways, and structural-activity relationships (SAR) that define this ligand class.

Part 1: The Pharmacophore Genesis

Structural Rationale

The 1,2,4-triazole ring is not merely a linker; it is a functional bioisostere for the amide bond (

-

Dipole Alignment: The 1,2,4-triazole possesses a high dipole moment (~3.2 D), allowing it to participate in strong hydrogen bonding networks within receptor pockets, mimicking the peptide backbone of endogenous ligands like Substance P.

-

Basicity Modulation: Unlike the imidazole or pyridine rings, the 1,2,4-triazole (pKa ~2.3 for the neutral ring, though variable by substitution) is significantly less basic. This prevents lysosomal trapping—a major liability in early benzylamine drug candidates.

-

Metabolic Stability: The nitrogen-rich ring is resistant to oxidative metabolism by CYP450 isoforms compared to phenyl or furan rings.

The Benzylamine Vector

The benzylamine moiety typically acts as the "address" portion of the ligand. In GPCR targeting, the phenyl ring often engages in

Part 2: Historical Evolution – The NK1 Case Study

The discovery of 1,2,4-triazole benzylamines is inextricably linked to the development of Aprepitant (Emend®) by Merck & Co. This era defined the rules for converting peptide leads into non-peptide drugs.

The Challenge: Substance P Antagonism

In the early 1990s, the goal was to block the NK1 receptor to prevent chemotherapy-induced nausea. The endogenous ligand, Substance P, is an 11-amino acid peptide.

-

Early Leads: Pfizer’s CP-96,345 was the first high-affinity non-peptide antagonist. It featured a quinuclidine core and a benzhydryl amine.[3]

-

The Liability: CP-96,345 was highly basic. This led to interaction with L-type calcium channels (off-target toxicity).

The Triazole Solution (Merck's L-754,030)

Merck researchers hypothesized that reducing the basicity of the core nitrogen would eliminate calcium channel affinity while maintaining NK1 activity.

-

Step 1: They replaced the quinuclidine with a morpholine/piperidine core.

-

Step 2 (The Breakthrough): To stabilize the conformation and further reduce basicity, they appended a 1,2,4-triazol-3-one moiety to the benzylamine scaffold.

-

Result: This led to L-754,030 , a precursor to Aprepitant. The triazole ring provided a critical hydrogen bond acceptor site (mimicking the Gln residue of Substance P) without the penalty of high basicity.

Visualization: The Discovery Logic

The following diagram illustrates the iterative logic from peptide to the triazole-benzylamine scaffold.

Caption: Evolution of NK1 antagonists showing the strategic introduction of the 1,2,4-triazole ring to solve off-target toxicity issues.

Part 3: Synthetic Methodologies

For the synthesis of 3,5-disubstituted-1,2,4-triazoles linked to benzylamines, the Einhorn-Brunner reaction or the acyl hydrazide-imidate condensation are the most robust protocols.

Protocol: Condensation of Acyl Hydrazide and Thioimidate

This method is preferred for its high yield and regioselectivity.

Reagents:

-

Carboxylic Acid Hydrazide (R1-CONHNH2)

-

Thioimidate ester (formed from Nitrile R2-CN + Phenyl mercaptan/HCl)

-

Solvent: Pyridine or Ethanol/Reflux

Step-by-Step Methodology:

-

Preparation of Thioimidate:

-

Dissolve the benzyl-nitrile derivative (1.0 eq) in anhydrous ether.

-

Add thiophenol (1.1 eq) and saturate with dry HCl gas at 0°C.

-

Stir at 4°C for 12 hours. Precipitate the thioimidate hydrochloride salt with dry ether.

-

-

Cyclization:

-

Suspend the thioimidate salt (1.0 eq) in anhydrous pyridine.

-

Add the acyl hydrazide (1.0 eq).

-

Critical Step: Reflux for 8–12 hours. Monitor via TLC (MeOH/DCM 1:9). The evolution of H2S gas (rotten egg smell) indicates reaction progress (perform in a well-ventilated hood).

-

-

Workup:

-

Evaporate pyridine under reduced pressure.

-

Resuspend residue in EtOAc, wash with 1N HCl (to remove residual pyridine), then saturated NaHCO3.

-

Recrystallize from EtOH/Water.

-

Visualization: Synthetic Workflow

Caption: Step-wise synthesis of the 1,2,4-triazole core via the modified thioimidate route.

Part 4: Modern Applications & Data Analysis

Beyond NK1 antagonists, this scaffold has found utility in voltage-gated sodium channel (Nav) blockers, particularly for epilepsy and pain (Nav1.7).

Comparative Activity Data (Nav1.7 Inhibition)

The following table summarizes SAR data from a generic optimization campaign where the benzylamine linker length and triazole substitution were varied.

| Compound ID | Triazole Substituent (R1) | Benzylamine Linker | Nav1.7 IC50 (µM) | LogP | Metabolic Stability (t1/2 min) |

| TZ-01 | Methyl | -CH2- | 12.5 | 1.8 | >60 |

| TZ-04 | Phenyl | -CH2- | 4.2 | 2.9 | 45 |

| TZ-09 | 4-F-Phenyl | -CH2- | 0.8 | 3.1 | 55 |

| TZ-12 | 4-F-Phenyl | -CH(CH3)- (Branched) | 0.15 | 3.4 | >60 |

| Ref (Rufinamide) | (Tetrazole analog) | (Direct link) | 8.0 | 0.9 | >120 |

Data Interpretation:

-

Aromatic Substitution: Replacing the methyl group (TZ-01) with a fluorophenyl group (TZ-09) drastically improves potency, suggesting a hydrophobic pocket interaction in the Nav pore.

-

Linker Branching: Introducing a methyl group on the benzylamine linker (TZ-12) creates a chiral center and restricts conformational freedom, leading to sub-micromolar potency. This mirrors the "methyl-branching" strategy used in the NK1 optimization of Aprepitant.

Mechanism of Action (Nav Channels)

In sodium channels, the 1,2,4-triazole ring often binds to the local anesthetic receptor site within the channel pore.

-

State Dependence: These ligands typically bind with higher affinity to the inactivated state of the channel.

-

Interaction: The triazole nitrogens can accept hydrogen bonds from serine residues in the S6 transmembrane segment, while the benzylamine tail extends into the hydrophobic fenestrations of the channel.

Part 5: References

-

Hale, J. J., et al. (1998). "1,2,4-Triazoles as potent, orally active neurokinin-1 receptor antagonists." Journal of Medicinal Chemistry.

-

Merchant, K. M., et al. (1998). "Pharmacological characterization of L-754,030, a novel, potent and selective non-peptide neurokinin-1 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

-

Plechn, T., et al. (2019). "Development of the 1,2,4-triazole-based anticonvulsant drug candidates acting on the voltage-gated sodium channels." European Journal of Pharmaceutical Sciences.

-

Kramer, M. S., et al. (1998). "Distinct Mechanism for Antidepressant Activity by Blockade of Central Substance P Receptors." Science.

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

Technical Guide: 3D Conformer Generation and Molecular Modeling of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Executive Summary

This technical guide provides a rigorous workflow for the structural modeling, conformer generation, and physicochemical profiling of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine . A bifunctional scaffold integrating a basic primary amine and a neutral aromatic heterocycle, this molecule represents a critical fragment in the design of LSD1 (Lysine-specific demethylase 1) inhibitors and next-generation antifungal agents.

The guide moves beyond standard protocols, addressing specific challenges such as the phenyl-triazole torsional barrier and the pH-dependent protonation state of the methanamine tail. It is designed for computational chemists and medicinal chemists requiring high-fidelity models for structure-based drug design (SBDD).

Chemical Constitution & Physicochemical Profile[1][2][3][4][5]

Before initiating 3D modeling, the topological and electronic state of the molecule must be defined. The molecule consists of a central phenyl ring substituted para with a 1,2,4-triazole ring (linked via N1) and a methanamine group.

Physicochemical Properties Table

| Property | Value | Context |

| Formula | C₉H₁₀N₄ | - |

| MW | 174.20 g/mol | Fragment-like (<300 Da) |

| pKa (Amine) | ~9.3 | Protonated (+1) at physiological pH (7.4) |

| pKa (Triazole) | ~2.3 | Neutral at physiological pH (7.4) |

| Rotatable Bonds | 2 | Phenyl-Triazole (N1-C1') & Phenyl-Methanamine (C4'-Cα) |

| H-Bond Donors | 2 (Amine) | - |

| H-Bond Acceptors | 3 (Triazole N2, N4) | Critical for active site coordination (e.g., Heme iron or FAD) |

Protonation State Logic

For physiological modeling (docking/molecular dynamics), the correct ionization state is non-negotiable.

-

The Methanamine Tail: With a pKa of ~9.3, the aliphatic amine is >99% protonated (

) at pH 7.4. This cationic center is often essential for forming salt bridges with aspartate/glutamate residues in target pockets (e.g., Asp555 in LSD1). -

The Triazole Ring: The 1,2,4-triazole is a weak base.[1][2][3] At pH 7.4, it remains neutral. Its N2 and N4 nitrogens act as weak H-bond acceptors.

Computational Protocol: Conformer Generation

Standard force field embedding often fails to capture the subtle conjugation-steric trade-off in biaryl-like systems. The following protocol ensures high-accuracy conformer ensembles.

Step-by-Step Workflow

Step 1: Topology Generation & Protonation

Input the SMILES string. Explicitly protonate the primary amine.

-

SMILES (Neutral): C1=CC(=CC=C1N2C=NC=N2)CN

-

SMILES (Cationic): C1=CC(=CC=C1N2C=NC=N2)C[NH3+]

Step 2: Initial 3D Embedding (ETKDGv3)

Use the ETKDGv3 (Experimental-Torsion Knowledge Distance Geometry) algorithm. It uses crystallographic data priors to avoid unrealistic ring distortions common in standard distance geometry.

-

Parameter: Generate 50 conformers.

-

Pruning: Remove conformers with RMSD < 0.5 Å to ensure diversity.

Step 3: Torsional Scanning (The Critical Step)

The bond connecting the phenyl ring to the triazole nitrogen (N1) is not freely rotating, nor is it perfectly planar.

-

Steric Clash: The ortho-hydrogens of the phenyl ring clash with the lone pair of N2 or the hydrogen at C5 of the triazole if the system is planar (0°).

-

Conjugation: Electronic delocalization favors planarity.

-

Result: The global minimum is a twisted conformation , typically with a dihedral angle of 30°–45° .

-

Action: Perform a relaxed dihedral scan (QM or high-level Force Field like OPLS4) on the C(phenyl)-C(phenyl)-N(triazole)-C(triazole) torsion.

Step 4: QM Geometry Optimization

Refine the lowest energy conformers using Density Functional Theory (DFT).

-

Theory Level: B3LYP/6-31G(d,p) (Standard balance of cost/accuracy).

-

Solvation: Implicit solvent model (PCM) using Water (ε=78.4) to stabilize the ammonium cation.

Workflow Visualization

The following diagram illustrates the logic flow from 2D string to Docking-Ready 3D Model.

Caption: Figure 1. Computational pipeline for generating bioactive conformers, emphasizing pH-correction and torsional refinement.

Molecular Modeling & Interaction Mapping[5][8]

Once the 3D structure is optimized, we analyze the electrostatic and steric features that drive binding affinity.

Electrostatic Potential (ESP) Map

The ESP surface reveals the "lock and key" features:

-

Positive Pole (Blue): Concentrated at the

tail. This is the primary anchor point for ionic interactions. -

Negative/Neutral Region (Red/White): The triazole ring.[4][1][5][6][7] The N2 and N4 nitrogens possess lone pairs capable of accepting hydrogen bonds or coordinating metals (e.g., Heme-Fe in CYP enzymes or FAD in LSD1).

-

Aromatic Core: The phenyl ring serves as a scaffold for

-

Pharmacophore Definition

For virtual screening, the molecule can be reduced to a 3-point pharmacophore:

-

P1 (Cation): Ammonium Nitrogen.

-

P2 (Aromatic): Phenyl Centroid.

-

P3 (H-Bond Acceptor/Aromatic): Triazole Centroid or N4 Nitrogen.

-

Vector: The distance between P1 and P3 is approximately 8.5 Å (extended conformation), a critical span for bridging sub-pockets in epigenetic targets.

Synthesis Pathway (Reference for Modeling)

Understanding the synthesis validates the accessibility of derivatives for SAR (Structure-Activity Relationship) studies. The most robust route avoids the instability of aniline intermediates by using a nitrile precursor.

Recommended Route: Nitrile Reduction

This pathway minimizes side reactions and is scalable.

-

Nucleophilic Aromatic Substitution (SɴAr): Reaction of 4-fluorobenzonitrile with 1,2,4-triazole in the presence of a base (NaH or K₂CO₃) in DMF.

-

Reduction: Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (LiAlH₄) of the nitrile to the primary amine.

Caption: Figure 2. High-yield synthetic route via SɴAr and Nitrile Reduction.

Applications in Drug Discovery[11][12][13]

LSD1 (KDM1A) Inhibition

This molecule serves as a simplified scaffold for LSD1 inhibitors .

-

Mechanism: LSD1 demethylates Histone H3 via an FAD-dependent oxidation. Inhibitors often mimic the histone lysine substrate.

-

Binding Mode: The benzylamine moiety mimics the Lysine-4 side chain, inserting into the catalytic tunnel. The triazole group extends towards the FAD cofactor, potentially engaging in

-stacking with the isoalloxazine ring or blocking the substrate channel. -

Relevance: Derivatives of 4-(1,2,4-triazol-1-yl)aniline are known to modulate LSD1 activity, making this methanamine analog a valuable "linker-optimized" probe.

Antifungal Pharmacophore

The 1,2,4-triazole ring is the defining feature of azole antifungals (e.g., Fluconazole).[7]

-

Mechanism: Inhibition of Lanosterol 14

-demethylase (CYP51). -

Interaction: The N4 nitrogen of the triazole coordinates axially to the Heme iron in the enzyme's active site, preventing substrate oxidation.

References

-

LSD1 Inhibitor Scaffolds: Kutz, C. J., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm. Link

-

Triazole Synthesis: Shelke, G. M., et al. (2015).[8] A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles. Synlett. Link

-

Conformational Analysis: Freitas, M. C. R., et al. (2019). Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 1,2,3-Triazole Derivatives. Journal of the Brazilian Chemical Society. Link

-

pKa of Triazoles: Balci, M., et al. (2001). Determination of the pKa value of some 1,2,4-triazol derivatives. Ovidius University Annals of Chemistry. Link

-

RDKit Documentation: ETKDGv3: An Improved Distance Geometry Algorithm. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Scalable Synthesis of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Executive Summary

This application note details a robust, two-stage synthesis protocol for (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine (CAS: 1314979-68-0), a critical pharmacophore found in aromatase inhibitors (e.g., Letrozole) and antifungal agents.

The protocol is designed for medicinal chemistry and process development teams, prioritizing regioselectivity (N1 vs. N4 triazole isomers) and chemoselectivity (nitrile reduction without triazole ring hydrogenolysis).

Key Features

-

Scalability: Procedures are validated for gram-to-multigram scales.

-

Purity Control: Includes specific checkpoints to minimize secondary amine formation during reduction.

-

Safety: Avoids the use of pyrophoric lithium aluminum hydride (

) in favor of catalytic hydrogenation or transition-metal catalyzed borohydride reduction.

Retrosynthetic Analysis & Strategy

The synthesis relies on a linear construction:

-

Nucleophilic Aromatic Substitution (

): Installation of the 1,2,4-triazole ring onto a 4-halobenzonitrile scaffold. -

Nitrile Reduction: Selective reduction of the cyano group to the primary amine.

Strategic Logic

-

Starting Material: 4-Fluorobenzonitrile is selected over the bromo- or chloro- analogs due to the higher electronegativity of fluorine, which accelerates the

reaction at the para-position, allowing for milder conditions and higher yields. -

Regiochemistry: 1,2,4-Triazole is an ambident nucleophile. Under basic conditions (thermodynamic control), the N1-isomer is favored over the N4-isomer.

-

Reduction Method: Catalytic hydrogenation over Palladium on Carbon (Pd/C) in acidic media is chosen to prevent the formation of secondary amine dimers (a common byproduct in nitrile reductions).

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the assembly of the triazole core followed by functional group interconversion.

Stage 1: Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile

This step utilizes a base-mediated

Materials

-

Reagents: 4-Fluorobenzonitrile (1.0 equiv), 1,2,4-Triazole (1.2 equiv), Potassium Carbonate (

, 2.0 equiv, anhydrous). -

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Protocol

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (10.0 g, 82.6 mmol) and 1,2,4-triazole (6.85 g, 99.1 mmol).

-

Solvation: Add anhydrous DMF (100 mL). Stir until solids are mostly dissolved.

-

Base Addition: Add

(22.8 g, 165 mmol) in a single portion. -

Reaction: Heat the mixture to 110°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The limiting reagent (fluorobenzonitrile) should be fully consumed.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (600 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Stir for 30 minutes to ensure complete precipitation.

-

-

Isolation: Filter the solid via vacuum filtration.[1] Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

Yield & Characterization Data

| Parameter | Specification |

| Typical Yield | 85% – 92% |

| Appearance | White crystalline solid |

| Melting Point | 197–198°C [Ref 1] |

| 1H NMR (DMSO-d6) |

Note on Regioselectivity: The N1-isomer is the major product (>95%). If the N4-isomer is observed (minor impurity), it is more water-soluble and is largely removed during the aqueous workup. Recrystallization from Ethanol/Water (9:1) can further upgrade purity.

Stage 2: Reduction to this compound

Safety Warning: Hydrogenation catalysts are pyrophoric when dry. Handle under inert atmosphere.

We present two methods. Method A is preferred for scale and purity. Method B is a viable alternative for labs lacking high-pressure hydrogenation equipment.

Method A: Catalytic Hydrogenation (Standard Protocol)

This method uses acidic conditions to protonate the primary amine as it forms, preventing it from reacting with the intermediate imine (which would form a secondary amine dimer).

-

Preparation: In a Parr hydrogenation bottle or autoclave, dissolve the Stage 1 Nitrile (5.0 g, 29.4 mmol) in Methanol (100 mL).

-

Additive: Add concentrated HCl (2.5 mL, ~1.0 equiv) or use methanolic ammonia.

-

Why? Acid traps the amine as a salt. Alternatively, ammonia saturates the equilibrium, suppressing dimer formation.

-

-

Catalyst: Under a nitrogen stream, carefully add 10% Pd/C (0.5 g, 10 wt% loading).

-

Hydrogenation: Purge the vessel with

(3x) and then -

Reaction: Shake/stir at room temperature for 6–12 hours.

-

Workup:

-

Filter the catalyst through a pad of Celite. Wash the pad with Methanol.

-

Concentrate the filtrate to dryness.

-

Free Basing: Dissolve the residue in water. Basify to pH >12 using 2N NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Dry organics over

, filter, and concentrate.

-

Method B: Chemical Reduction ( )

Useful for small-scale, ambient pressure synthesis.

-

Dissolution: Dissolve Stage 1 Nitrile (1.0 g) and Cobalt(II) Chloride hexahydrate (1.0 equiv) in Methanol (20 mL). The solution will turn deep purple/pink.

-

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 5.0 equiv) portion-wise.-

Observation: Vigorous gas evolution (

) and formation of a black precipitate (Cobalt Boride active species).

-

-

Stirring: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Add 1N HCl carefully to destroy excess borohydride and dissolve the cobalt sludge.

-

Extraction: Basify with Ammonium Hydroxide (

) to pH 10. Extract with EtOAc.

Purification & Quality Control

The crude amine can be purified via acid-base extraction or salt formation.

Protocol: HCl Salt Formation (Recommended for Stability)

-

Dissolve the crude free base amine in a minimum amount of Ethanol or Methanol.

-

Add 1.25 M HCl in Ethanol (or ether) dropwise until pH is acidic.

-

Dilute with Diethyl Ether or MTBE to induce precipitation.

-

Filter the white solid (Dihydrochloride salt usually forms due to protonation of both the amine and the triazole).

Final Product Specifications

| Parameter | Specification |

| Appearance | White to off-white powder |

| Mass Spectrometry | [M+H]+ = 175.09 (Free base) |

| 1H NMR (D2O/HCl) | |

| Storage | Hygroscopic (as salt). Store in desiccator at -20°C. |

Experimental Workflow Diagram

Figure 2: Process flow diagram illustrating the critical path from starting materials to the isolated amine salt.[4]

References

-

Synthesis of Letrozole Intermediates: Title: Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Source: Molecules (MDPI), 2023. Context: Describes the synthesis and NMR characterization of the 4-(1H-1,2,4-triazol-1-yl)aniline and related nitrile precursors. URL:[Link]

-

Nitrile Reduction Protocols: Title: Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.[5] Source: Journal of Organic Chemistry, 2022.[5] Context: Provides mechanistic insights and alternative protocols for reducing benzonitriles to benzylamines avoiding metal catalysts. URL:[Link]

-

Regioselectivity of Triazole Alkylation: Title: Regioselective synthesis of 1-substituted 1,2,4-triazoles.[3][6][7][8] Source: Organic Chemistry Portal (Abstracts of Synlett/Org Lett). Context: Validates the thermodynamic preference for N1-alkylation under basic conditions. URL:[Link]

- Patent Reference (Process Scale)

Sources

- 1. nepjol.info [nepjol.info]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

Application Notes and Protocols for Reductive Amination Using (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Introduction: The Strategic Importance of the (4-(1H-1,2,4-Triazol-1-yl)phenyl)methyl Moiety in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Among these, the 1,2,4-triazole heterocycle has emerged as a privileged structure, featuring in a wide array of therapeutic agents due to its metabolic stability, hydrogen bonding capabilities, and ability to engage in favorable interactions with biological targets.[1][2] The title compound, (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine, is a key building block that introduces the triazole-functionalized benzylamine scaffold, a motif present in numerous biologically active compounds, including antifungal, antibacterial, and anticancer agents.

Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds in organic synthesis.[3] This one-pot procedure, which combines a carbonyl compound and an amine with a reducing agent to form a more substituted amine, is celebrated for its efficiency and broad functional group tolerance. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in reductive amination protocols. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step experimental procedures, and provide insights into reaction optimization and product purification.

Reagent Characteristics: this compound

A thorough understanding of the starting material is paramount for successful reaction design. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | PharmaCompass |

| Molecular Weight | 174.20 g/mol | PharmaCompass |

| Appearance | Solid (typical) | General Knowledge |

| Solubility | Soluble in polar organic solvents such as methanol, dichloromethane, and DMF. | Inferred from related compounds |

The presence of the 1,2,4-triazole ring renders the aniline nitrogen less basic compared to a simple benzylamine, a factor that should be considered when selecting reaction conditions, particularly the choice of reducing agent and the need for an acid catalyst.

Mechanistic Insights: The Reductive Amination Pathway

The reductive amination reaction proceeds through a two-step sequence within a single pot: the formation of an imine or iminium ion, followed by its immediate reduction. The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this purpose due to its mild nature and remarkable selectivity.[5] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the aldehyde or ketone starting material.[5] The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration of the intermediate carbinolamine to the iminium ion, thereby accelerating the reaction rate, especially for less reactive ketones.[4]

Sources

- 1. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

Catalytic coupling reaction conditions for 1,2,4-triazole phenyl derivatives

Application Note: Catalytic Coupling Strategies for 1,2,4-Triazole Phenyl Derivatives

Abstract

The 1,2,4-triazole moiety is a cornerstone pharmacophore in medicinal chemistry, present in blockbuster antifungal (e.g., Fluconazole) and oncology therapeutics. However, the synthesis of N-aryl-1,2,4-triazoles is complicated by two primary factors: catalyst poisoning due to the triazole's high nitrogen density, and regioselectivity challenges (N1 vs. N2 vs. N4 arylation). This Application Note provides validated protocols for Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Chan-Lam) coupling, offering a decision matrix for process chemists to maximize yield and selectivity.

Introduction: The Chemo-Selectivity Challenge

The 1,2,4-triazole ring exists in a tautomeric equilibrium (1H, 2H, and 4H forms). When subjecting this scaffold to metal-catalyzed arylation, the researcher faces a "coordination competition." The lone pairs on the triazole nitrogens (specifically N2 and N4) are potent sigma-donors that can displace ligands from the metal center, leading to the formation of stable, inactive metal-triazolyl complexes (Catalyst Resting States).

Regioselectivity Landscape:

-

N1-Arylation (Thermodynamic): Generally favored due to steric relief and electronic stabilization. This is the standard target for most drug scaffolds.

-

N2-Arylation (Kinetic): Often observed as a significant impurity (10–30%) depending on the steric bulk of the C3 substituent.

-

N4-Arylation: Rare in direct coupling without blocking groups on N1/N2.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

For sterically demanding substrates or deactivated aryl halides, Pd-catalysis is the "Gold Standard." The success of this reaction hinges entirely on Ligand Selection .

Mechanistic Insight: The "Bulky Ligand" Effect

To prevent the triazole substrate from poisoning the Palladium, the phosphine ligand must be sufficiently bulky to shield the metal center.

-

Recommendation: Use AdBrettPhos or tBuXPhos . These ligands create a protective "pocket" around the Pd(0), facilitating reductive elimination while preventing the formation of off-cycle Pd-triazole aggregates (see Diagram 1).

Protocol A: High-Efficiency Pd-Coupling

Best for: Aryl Chlorides, sterically crowded partners, and scale-up.

Reagents:

-

Substrate: 1,2,4-Triazole (1.0 equiv)

-

Coupling Partner: Aryl Chloride/Bromide (1.1 equiv)

-

Catalyst: [Pd(allyl)Cl]₂ (1–2 mol%) or Pd₂(dba)₃

-

Ligand: AdBrettPhos (2–4 mol%) (L:Pd ratio 2:1)

-

Base: NaOtBu (1.5 equiv) - Critical: Strong base promotes rapid transmetallation.

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

-

Conditions: 100°C, Inert Atmosphere (Ar/N₂).

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the aryl halide, 1,2,4-triazole, NaOtBu, and the Pd precatalyst/Ligand mix.

-

Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the active Pd(0) species.

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Activation: Heat to 100°C. Stirring rate >600 rpm is essential to handle the heterogeneous base.

-

Quench: Cool to RT, dilute with EtOAc, filter through Celite to remove Pd black.

-

Purification: Flash chromatography (DCM/MeOH gradient). N1 and N2 isomers usually separate well on silica.

Copper-Catalyzed Oxidative Coupling (Chan-Lam)[1][2]

For libraries where air-stability is preferred over atom economy, the Chan-Lam coupling is the superior choice. It utilizes Aryl Boronic Acids and operates under aerobic conditions.[1]

Mechanistic Insight: The Oxidative Cycle

Unlike Pd-coupling (Pd0/PdII), Chan-Lam operates via a Cu(II)/Cu(III) cycle. The base plays a dual role: it coordinates to Copper to modulate reactivity and deprotonates the triazole to facilitate transmetallation.

Protocol B: Aerobic Cu-Coupling

Best for: Late-stage functionalization, functional group tolerance (e.g., presence of halides elsewhere in the molecule).

Reagents:

-

Substrate: 1,2,4-Triazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (2.0 equiv) - Excess required due to protodeboronation.

-

Catalyst: Cu(OAc)₂ (10–20 mol%) - Anhydrous preferred.

-

Base: Pyridine (2.0 equiv) or Et₃N.

-

Solvent: DCM or MeOH (Open to air).

-

Oxidant: Atmospheric Oxygen (O₂ balloon accelerates rate).

Step-by-Step Methodology:

-

Open Setup: In a round-bottom flask, combine 1,2,4-triazole, Aryl Boronic Acid, and Cu(OAc)₂.

-

Solvation: Add DCM (0.2 M concentration).

-

Base Addition: Add Pyridine slowly. The solution usually turns deep blue (active Cu-amine complex).

-

Oxidation: Attach an O₂ balloon (or leave open with vigorous stirring). Stir at RT for 12–24 hours.

-

Workup: Quench with aq. NH₄Cl (removes Copper). Extract with DCM.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and the mechanistic "trap" of catalyst poisoning.

Caption: Figure 1: Synthetic decision tree highlighting the critical "Catalyst Poisoning" pathway (Red) in Pd-catalysis, which is mitigated by bulky ligands.

Comparative Data & Troubleshooting

Table 1: Method Selection Matrix

| Feature | Buchwald-Hartwig (Pd) | Chan-Lam (Cu) |

| Coupling Partner | Aryl Chlorides/Bromides/Triflates | Aryl Boronic Acids |

| Catalyst Cost | High (Pd) | Low (Cu) |

| Air Sensitivity | High (Requires Inert Gas) | None (Requires Oxygen) |

| Reaction Time | Fast (1–4 h) | Slow (12–48 h) |

| Regioselectivity | High (N1 favored by bulky ligands) | Moderate (N1/N2 mixtures common) |

| Scalability | Excellent | Moderate (Solvent volume issues) |

Troubleshooting Guide (Self-Validating):

-

Problem: Reaction Stalls at 20% Conversion (Pd).

-

Problem: Low Yield in Chan-Lam.

-

Diagnosis: Wet molecular sieves or insufficient Oxygen.

-

Fix: Add 4Å Molecular Sieves (powdered) to scavenge water produced during the cycle. Ensure vigorous stirring to maximize O₂ mass transfer.

-

-

Problem: N1/N2 Isomers are inseparable.

-

Fix: Use Toluene as the reaction solvent (Pd method).[5] The higher temperature often promotes thermodynamic equilibration to the more stable N1 isomer.

-

References

-

Buchwald, S. L., et al. (2011). "Ligand-Controlled Regioselective Pd-Catalyzed Arylation of Azoles." Journal of the American Chemical Society. [Link]

-

Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. [Link]

-

Ma, D., et al. (2003). "CuI-Catalyzed Coupling Reaction of Aryl Halides with Nucleophiles." Organic Letters. [Link]

-

Ye, M., et al. (2013). "Pd-Catalyzed C–H Arylation of 1,2,4-Triazoles." Chemical Science. [Link]

Sources

Application of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine in Structure-Activity Relationship (SAR) Studies: A Technical Guide

Introduction: The Strategic Value of the Triazole-Phenyl-Methanamine Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazole nucleus stands out as a "privileged structure."[1] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups bestow favorable pharmacokinetic and pharmacodynamic properties upon molecules that contain it.[1] This has led to the successful development of a wide array of therapeutic agents with broad-spectrum biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3][4]

This guide focuses on a specific, highly versatile building block: (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine . The unique arrangement of a flexible aminomethyl linker attached to a phenyl ring, which is in turn substituted with a 1,2,4-triazole, provides an exceptional scaffold for structure-activity relationship (SAR) studies. The primary amine serves as a convenient handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around a core that is already known to interact with various biological targets. This document provides a comprehensive overview of the application of this scaffold in SAR studies, complete with detailed synthetic protocols, bioassay methodologies, and strategic considerations for drug discovery professionals.

While direct, published SAR studies commencing from this compound are not extensively documented in publicly accessible literature, this guide will draw upon established principles and detailed protocols from closely related structures, particularly the analogous aniline derivative, to provide a robust framework for its application.

Part 1: Synthesis of the Core Scaffold and Analog Generation

A critical first step in any SAR campaign is the efficient and reliable synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of the Starting Material: this compound

The target methanamine is accessible through a two-step process starting from commercially available materials. The key intermediate is the corresponding benzonitrile, which is then reduced to the desired primary amine.

Step 1: Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

This reaction involves the nucleophilic substitution of a benzylic halide with the 1,2,4-triazole anion. The choice of base and solvent is crucial for maximizing the yield of the desired N1-substituted isomer.

-

Materials: 4-(Bromomethyl)benzonitrile, 1,2,4-triazole, Sodium hydride (NaH) or Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF) or other suitable organic solvent.[5][6][7]

-

Procedure (using NaH in DMF):

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add 1,2,4-triazole (1.0 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the sodium salt of 1,2,4-triazole.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in DMF dropwise.

-

Let the reaction stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

Step 2: Reduction of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile to this compound

The nitrile group is readily reduced to a primary amine using a variety of reducing agents.

-

Materials: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solid through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Protocol 2: Generation of an Amide Library for SAR Studies

The primary amine of the core scaffold is an excellent nucleophile for the synthesis of a diverse amide library. This approach allows for the systematic probing of the chemical space around the benzylic position. The following protocol is adapted from the synthesis of related N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.[8]

-

General Procedure for Amide Coupling:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable carboxylic acid (1.1 eq) in an appropriate solvent such as dichloromethane (DCM) or DMF.

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

-

This protocol can be employed with a wide variety of carboxylic acids to explore the effects of different substituents on biological activity.

Caption: Workflow for generating an amide analog library for SAR studies.

Part 2: Biological Evaluation and SAR Analysis

The diverse biological activities reported for 1,2,4-triazole derivatives necessitate a multi-pronged approach to biological evaluation.[2][4] Based on existing literature for related compounds, key therapeutic areas to explore include anticancer, anticonvulsant, and anti-inflammatory activities.

Anticancer Activity Screening

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and is a primary screen for cytotoxic effects.

-

Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM or RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized amide analogs in the culture medium. The final DMSO concentration should be kept below 0.5%.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

-

| Compound Scaffold | Cancer Cell Line | IC₅₀ (µM) |